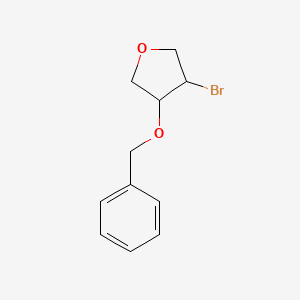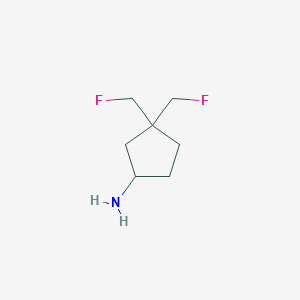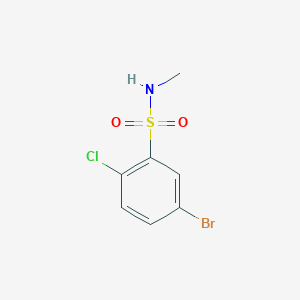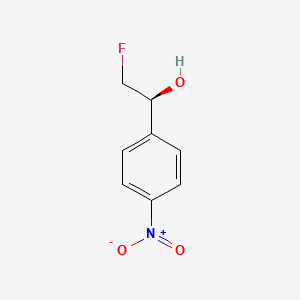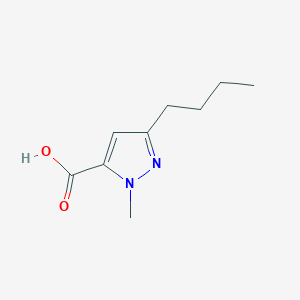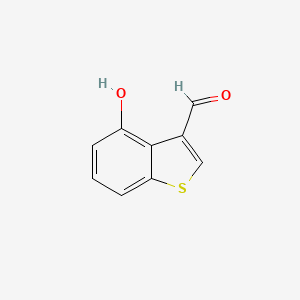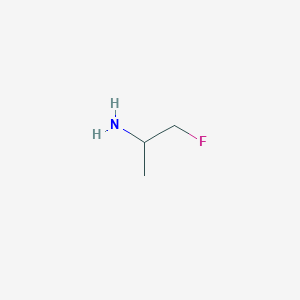
1-Fluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropropan-2-amine is an organic compound with the molecular formula C3H8FN It belongs to the class of substituted amines, where a fluorine atom is attached to the second carbon of the propane chain
Métodos De Preparación
1-Fluoropropan-2-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-bromo-2-fluoropropane with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. Another method involves the reduction of 1-fluoro-2-nitropropane using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
1-Fluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or the fluorine substituent.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens, acids, and bases.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can yield this compound hydrochloride .
Aplicaciones Científicas De Investigación
1-Fluoropropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-fluoropropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and specificity. This can lead to various biological effects, including modulation of neurotransmitter systems and enzyme inhibition .
Comparación Con Compuestos Similares
1-Fluoropropan-2-amine can be compared with other similar compounds, such as:
1-Chloropropan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
1-Bromopropan-2-amine: Contains a bromine atom, leading to different reactivity and properties.
1-Iodopropan-2-amine:
These compounds share structural similarities but differ in their reactivity, stability, and applications, highlighting the unique properties of this compound .
Propiedades
Fórmula molecular |
C3H8FN |
|---|---|
Peso molecular |
77.10 g/mol |
Nombre IUPAC |
1-fluoropropan-2-amine |
InChI |
InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3 |
Clave InChI |
IRQOJWDMOUIHNR-UHFFFAOYSA-N |
SMILES canónico |
CC(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


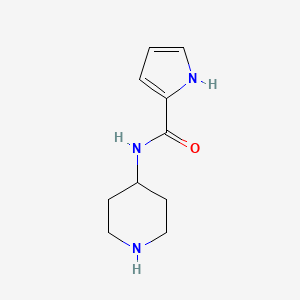
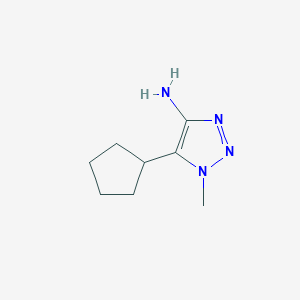
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
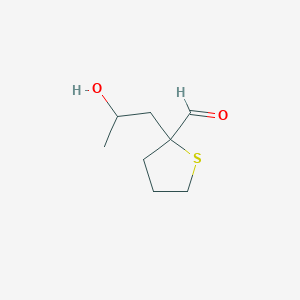
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
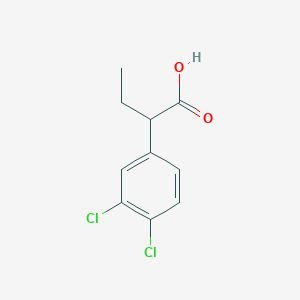
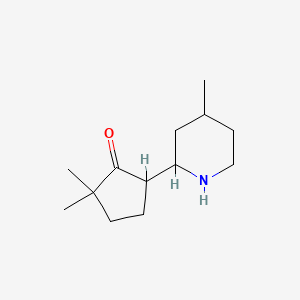
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
